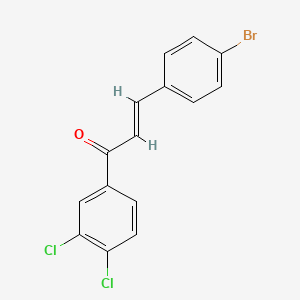

(2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

説明

(2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 3,4-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

化学反応の分析

Types of Reactions

(2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or carboxylic acids, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

科学的研究の応用

Chemistry

- Building Block for Synthesis : (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one serves as a versatile building block in organic synthesis. It is used in the preparation of more complex organic molecules and as a reagent in various organic transformations.

- Nonlinear Optical Materials : The compound has shown potential as an organic nonlinear optical material due to its unique electronic properties, making it useful in photonic applications .

Biology

- Antimicrobial Activity : Studies indicate that chalcones exhibit antimicrobial properties. The presence of halogen substituents enhances their effectiveness against various pathogens .

- Anti-inflammatory Properties : Research has demonstrated that this compound possesses anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicine

- Therapeutic Agent Development : Ongoing research focuses on exploiting the compound's biological activities for developing new therapeutic agents targeting diseases such as cancer and infections. The halogen substituents may enhance binding affinity to biological targets, improving efficacy .

Material Science

- Polymer Development : The compound is utilized in the synthesis of new materials, including polymers and dyes. Its unique chemical structure allows for modifications that can lead to materials with desirable properties for industrial applications .

Agrochemicals

- Pesticide Formulations : Given its biological activity, this compound is being explored as an intermediate in the synthesis of agrochemicals, particularly pesticides that require effective antimicrobial properties.

Case Studies

作用機序

The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The presence of bromine and chlorine substituents can enhance its binding affinity and specificity for certain targets, leading to improved efficacy and selectivity.

類似化合物との比較

Similar Compounds

- (2E)-3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

- (2E)-3-(4-Fluorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

- (2E)-3-(4-Methylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is unique due to the presence of both bromine and chlorine substituents on the phenyl rings. These substituents can significantly influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications.

生物活性

(2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its α,β-unsaturated carbonyl structure. This compound has garnered interest in various fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The molecular formula of this compound is C15H9BrCl2O, with a molecular weight of 356.04 g/mol. Its melting point is reported to be approximately 154°C . The presence of bromine and chlorine substituents on the phenyl rings enhances its chemical reactivity and biological activity.

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains. For instance, studies have shown that similar chalcones possess inhibitory effects against Mycobacterium tuberculosis, with IC90 values ranging from 8.9 to 28 µM . This suggests that the compound may also hold potential as an anti-tubercular agent.

Anticancer Properties

The anticancer potential of chalcones has been a focal point in recent studies. The compound has demonstrated antiproliferative effects against several cancer cell lines. For example, it has been noted that derivatives of chalcones can induce apoptosis in human cancer cells and inhibit growth in breast cancer cell lines such as MDA-468 . The structure-activity relationship (SAR) studies indicate that the presence of specific substituents can enhance cytotoxicity while minimizing toxicity to normal cells.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Chalcones are known to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines, which may contribute to their therapeutic potential in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or bacterial metabolism.

- Receptor Modulation : It could modulate receptor activity linked to inflammation or cell proliferation.

- DNA Interaction : The compound may bind to DNA, leading to disruptions in replication or transcription processes.

Case Studies and Research Findings

特性

IUPAC Name |

(E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrCl2O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-9H/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUNPZIADSECGI-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。